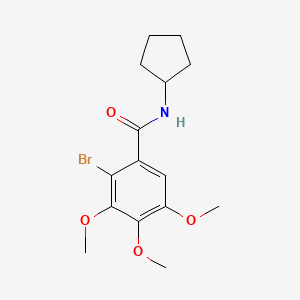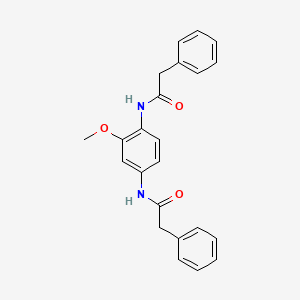![molecular formula C23H20O4 B3616175 3-[(3,5-dimethylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3616175.png)
3-[(3,5-dimethylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
Descripción general
Descripción
3-[(3,5-dimethylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of flavonoids. It is commonly referred to as flavonoid 6 and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-[(3,5-dimethylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation. It also activates the Nrf2 pathway, which is involved in antioxidant defense. Additionally, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant effects and can reduce oxidative stress in the body. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(3,5-dimethylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This makes it ideal for in vitro and in vivo studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its therapeutic effects.
Direcciones Futuras
There are several future directions for research on 3-[(3,5-dimethylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one. One direction is to further investigate its potential therapeutic applications, particularly in the areas of cancer, inflammation, and neurodegenerative diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and targeted therapies. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity of the compound.
Conclusion
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways in the body. Its advantages include its easy synthesis and high purity, while its limitations include the lack of understanding of its mechanism of action. Future research could focus on further investigating its therapeutic applications and elucidating its mechanism of action.
Aplicaciones Científicas De Investigación
3-[(3,5-dimethylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have also shown that it has neuroprotective effects and can improve cognitive function. The compound has been tested in vitro and in vivo in various animal models, and the results have been promising.
Propiedades
IUPAC Name |
3-[(3,5-dimethylphenyl)methoxy]-8-methoxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O4/c1-14-8-15(2)10-16(9-14)13-26-18-5-7-20-19-6-4-17(25-3)11-21(19)23(24)27-22(20)12-18/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQCHSWAHBFEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide](/img/structure/B3616094.png)

![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B3616104.png)

![4-formylphenyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B3616121.png)
![2-chloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3616128.png)
![2-chloro-N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3616136.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-methylglycinamide](/img/structure/B3616139.png)

![ethyl 3-[(2-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B3616144.png)
![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B3616150.png)

![5-[(3-bromobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B3616169.png)
![2-chloro-N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3616170.png)